molecular formula C22H20FN5O2 B14097403 3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 4903-03-1

3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14097403
CAS No.: 4903-03-1
M. Wt: 405.4 g/mol
InChI Key: RSMNGRUEVMEFOH-UHFFFAOYSA-N
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Description

The compound 3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purine-pyrimidine hybrid derivative characterized by a bicyclic core structure (purino[7,8-a]pyrimidine) fused with a dihydro-6H ring system. Key structural features include:

  • A 2-fluorophenylmethyl substituent at position 3, introducing electron-withdrawing fluorine for enhanced metabolic stability .
  • A methyl group at position 1, which may reduce steric hindrance compared to bulkier substituents.
  • A phenyl group at position 9, contributing to aromatic interactions in biological systems.

Properties

CAS No.

4903-03-1

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20FN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-5-6-11-17(15)23)27-13-7-12-26(21(27)24-19)16-9-3-2-4-10-16/h2-6,8-11H,7,12-14H2,1H3

InChI Key

RSMNGRUEVMEFOH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Methylation and Phenylation: The methyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.

    Cyclization: The final step involves cyclization to form the fused purine-pyrimidine ring system.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA replication and repair.

    Pharmacology: It is investigated for its potential as a neuroprotective agent, with studies focusing on its effects on neuronal cell survival and inflammation.

    Biochemistry: The compound is used in studies exploring its interactions with proteins and nucleic acids, providing insights into its binding mechanisms and biological activity.

    Industrial Applications: It is explored for its potential use in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. For example, in cancer cells, the compound may inhibit enzymes involved in DNA repair, leading to cell death. In neuronal cells, it may modulate signaling pathways involved in inflammation and apoptosis, providing neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Comparisons

Below is a comparative analysis of analogous compounds based on substituent variations and their implications:

Compound Name Position 3 Substituent Position 9 Substituent Key Structural Differences Hypothetical Pharmacological Impact
Target Compound 2-fluorophenylmethyl Phenyl Fluorine atom at position 3’ (aryl ring) Enhanced metabolic stability and electron-withdrawing effects may improve receptor binding .
3-[(2-Chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-... () 2-chlorophenylmethyl 4-phenoxyphenyl - Chlorine (larger, more lipophilic) vs. fluorine
- Phenoxy group at position 9
Increased lipophilicity may enhance membrane permeability but reduce solubility. Phenoxy group adds steric bulk, potentially altering target selectivity .
9-(Furan-2-ylmethyl)-1-methyl-3-(phenylmethyl)-... () Phenylmethyl Furan-2-ylmethyl - Furyl (heteroaromatic) vs. phenyl at position 9
- No fluorine at position 3
Reduced aromaticity and polarity from furan may decrease binding affinity to hydrophobic targets. Absence of fluorine reduces metabolic stability .

Core Structure and Functional Group Variations

(a) Purino-Pyrimidine vs. Pyrimidine Derivatives

The compound in (6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione) lacks the purine fusion present in the target compound. Its simpler pyrimidine core with hydroxyl and methoxy groups suggests divergent applications, such as antiviral or anti-inflammatory activity, rather than adenosine receptor targeting .

(b) Heteroatom Modifications
  • Fluorine vs. Chlorine: Chlorine in ’s analog increases molecular weight (35.45 g/mol vs.
  • Furan vs. Phenyl : The furan group in ’s compound introduces oxygen, reducing hydrophobicity and possibly limiting blood-brain barrier penetration compared to the target compound’s phenyl group .

Biological Activity

The compound 3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C22H20FN5O2C_{22}H_{20}FN_5O_2, with a molecular weight of approximately 405.4 g/mol. The structure features a purine core modified with various substituents that may influence its biological interactions.

PropertyValue
Molecular FormulaC22H20FN5O2
Molecular Weight405.4 g/mol
IUPAC Name3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. For instance, it has been noted to inhibit certain kinases which play critical roles in cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, potentially modulating their activity. This interaction may affect downstream signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress and contribute to its therapeutic effects.

Anticancer Properties

A significant area of research has focused on the compound's anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : In vitro assays demonstrated that the compound reduced cell viability in breast cancer cell lines with an IC50 value in the low micromolar range. Further investigations revealed that it activates caspase pathways leading to programmed cell death.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Findings : In a study assessing antimicrobial efficacy, the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Neuroprotective Effects

Emerging studies have suggested potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases.

  • Research Insight : Animal models treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to controls.

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